The synthesis of 2-(4'-Acetyl-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester typically involves several steps, including:
The precise parameters, including temperature, reaction time, and concentrations of reagents, can vary based on specific laboratory protocols or desired yields .
The molecular structure of 2-(4'-Acetyl-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester can be described as follows:
COC(=O)C(C)c1ccc(c(F)c1)c2ccc(cc2)C(=O)C, which provides insight into its connectivity .InChI=1S/C18H17FO3/c1-11(18(21)22-3)15-8-9-16(17(19)10-15)14-6-4-13(5-7-14)12(2)20/h4-11H,1-3H3, further detailing its structural attributes.The presence of functional groups such as carbonyls and esters significantly influences its chemical behavior and interactions with biological systems .
The compound can participate in various chemical reactions typical of carboxylic acid derivatives:
These reactions are crucial for both synthetic applications and understanding its behavior in biological systems .
The mechanism of action for 2-(4'-Acetyl-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester primarily relates to its role as an impurity in Flurbiprofen formulations. As an impurity, it may influence the pharmacokinetics and pharmacodynamics of Flurbiprofen by:
Research into these mechanisms often involves in vitro studies assessing cellular responses to both Flurbiprofen and its impurities .
Key physical and chemical properties of 2-(4'-Acetyl-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester include:
| Property | Value |
|---|---|
| Molecular Weight | 300.32 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Density | Not specified |
| Boiling Point | Not specified |
These properties are crucial for understanding its behavior during synthesis and application in pharmaceutical contexts .
The primary applications of 2-(4'-Acetyl-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester include:
Its role as an impurity standard underscores its significance in ensuring the safety and efficacy of pharmaceutical products .
The compound is systematically named according to IUPAC guidelines as methyl 2-[4-(4-acetylphenyl)-3-fluorophenyl]propanoate. This nomenclature reflects its core structural features:
The compound has the molecular formula C₁₈H₁₇FO₃, calculated as:
Table 1: Key Identifiers of 2-(4'-Acetyl-2-fluoro-biphenyl-4-yl)-propionic Acid Methyl Ester
| Identifier Type | Value |
|---|---|
| CAS No. | 215175-83-0 |
| Molecular Formula | C₁₈H₁₇FO₃ |
| Molecular Weight | 300.32 g/mol |
| PubChem CID | 18693874 |
| IUPAC Name | methyl 2-[4-(4-acetylphenyl)-3-fluorophenyl]propanoate |
Though explicit spectral data are not fully detailed in the search results, the SMILES notation (COC(=O)C(C)c1ccc(c(F)c1)c2ccc(cc2)C(=O)C) and InChIKey (GSUUVAORLIYLIT-UHFFFAOYSA-N) provide foundational insights for NMR prediction [3] [4] [6]:
The compound exhibits a molecular ion peak at m/z 300.3 ([M]⁺) under electron ionization (EI-MS). Predominant fragmentation pathways include:
Key IR absorption bands (theoretically inferred):
Synthesis and Purification
CAS No.: 1319-31-9
CAS No.: 60889-05-6
CAS No.: 1361-51-9
CAS No.: 197787-20-5
CAS No.: 29578-05-0
CAS No.: 13140-29-9